REACTION_CXSMILES
|
[C:1]1([Mg]Cl)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Br:9][C:10]1[CH:22]=[CH:21][C:20]2[C:19]3[C:14](=[CH:15][C:16]([Br:23])=[CH:17][CH:18]=3)[C:13](=[O:24])[C:12]=2[CH:11]=1>>[Br:9][C:10]1[CH:22]=[CH:21][C:20]2[C:19]3[C:14](=[CH:15][C:16]([Br:23])=[CH:17][CH:18]=3)[C:13]([C:1]3[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=3)([OH:24])[C:12]=2[CH:11]=1
|
Name
|
|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
|
C1(=CC=CC=C1)[Mg]Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC=2C(C3=CC(=CC=C3C2C=C1)Br)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
|
Smiles
|
BrC1=CC=2C(C3=CC(=CC=C3C2C=C1)Br)(O)C1=CC=CC=C1
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |